(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

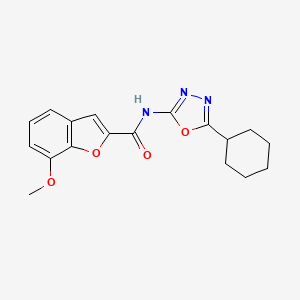

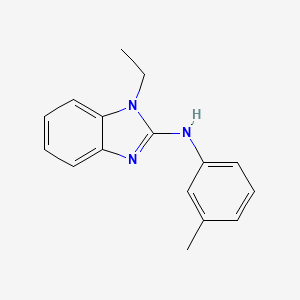

“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methyl group at the 6th position, a nitro group at the 3rd position, and a 2-oxo-1H group at the 2nd position. The 4th position of the pyridine ring is attached to a propanoate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the 2-oxo-1H group could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group, in particular, is a reactive functional group that could undergo various chemical reactions .Scientific Research Applications

Nonlinear Optics and Material Design

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate, through its molecular complexes, plays a role in the field of nonlinear optics (NLO). The research by Muthuraman et al. (2001) explored molecular complexes formed between various compounds, including a 4-substituted pyridine-1-oxide, for designing new materials exhibiting quadratic NLO behavior. These complexes were found to exhibit second harmonic generation (SHG) activity, indicating their potential application in NLO and material design (Muthuraman, R. Masse, J. Nicoud, G. Desiraju, 2001).

Organic Synthesis and Catalysis

The compound's derivatives are used in organic synthesis and catalysis. Singh et al. (2013) demonstrated the use of a related pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This method synthesized various γ-nitro carbonyl compounds with high yield and stereoselectivity, indicating the importance of these derivatives in stereoselective organic synthesis (Singh et al., 2013).

Pharmaceutical Synthesis

The synthesis of pharmaceuticals also utilizes derivatives of this compound. Huansheng (2013) described the synthesis of Dabigatran Etexilate, a notable anticoagulant, where a reaction involving a similar compound was a key step. This highlights the compound's relevance in the synthesis of complex pharmaceuticals (Cheng Huansheng, 2013).

Heterocyclic Chemistry

In heterocyclic chemistry, derivatives of this compound are involved in synthesizing various heterocyclic structures. Mironiuk-Puchalska et al. (2008) investigated the synthesis of N-hydroxypyrrolidin-2-one derivatives, involving reactions with similar compounds. This research demonstrates the application of these derivatives in developing novel heterocyclic compounds, which are crucial in many areas of chemistry and pharmacology (Ewa Mironiuk-Puchalska, E. Kołaczkowska, W. Sas, 2008).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-3-7(12)16-6-4-5(2)10-9(13)8(6)11(14)15/h4H,3H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPUNTYXIJSKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C(=O)NC(=C1)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl propionate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine](/img/structure/B2557909.png)

![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)

methanone](/img/structure/B2557921.png)

![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)

![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)